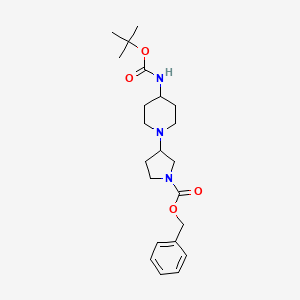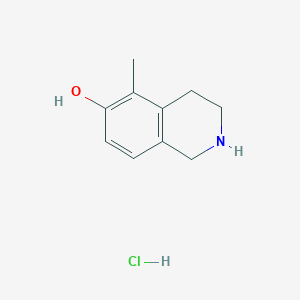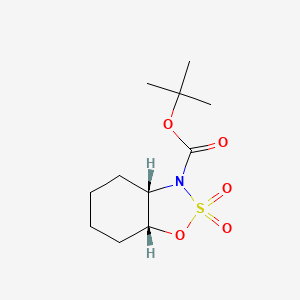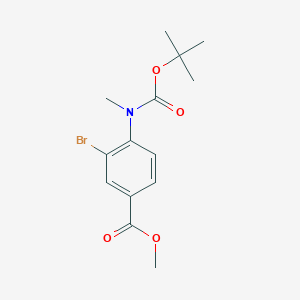
4,5-Dibromo-2-(methoxycarbonyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dibromo-2-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H6Br2O4 and a molecular weight of 337.95 g/mol . It has drawn attention for its unique structural and chemical properties.
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C9H6Br2O4/c1-15-9(14)5-3-7(11)6(10)2-4(5)8(12)13/h2-3H,1H3,(H,12,13) .Physical And Chemical Properties Analysis
The compound is a white to yellow solid .作用機序
The mechanism of action of 4,5-DBMCA is not completely understood. However, it is believed that the two bromine atoms attached to the benzene ring of the molecule are responsible for its unique properties. The bromine atoms are thought to act as electron-withdrawing groups, which can affect the reactivity of the molecule. Additionally, the methoxycarbonyl group is thought to act as a nucleophile, which can facilitate the formation of covalent bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,5-DBMCA are not completely understood. However, it is believed that the molecule may affect the activity of enzymes and other proteins in the body. Additionally, it is thought that 4,5-DBMCA may interact with other molecules in the body, such as hormones, to produce a variety of effects.
実験室実験の利点と制限
4,5-DBMCA has several advantages for use in laboratory experiments. It is relatively stable, and can be stored for long periods of time without degradation. Additionally, it is relatively easy to synthesize in a laboratory setting. However, there are some limitations to its use in laboratory experiments. It is a hazardous material and should be handled with care. Additionally, it is a relatively expensive reagent, and may not be suitable for use in experiments with limited budgets.
将来の方向性
There are many potential future directions for 4,5-DBMCA research. For example, further research could be conducted to better understand its biochemical and physiological effects. Additionally, research could be conducted to develop new methods for synthesizing the molecule. Additionally, research could be conducted to develop new applications for 4,5-DBMCA in scientific research and industry. Finally, research could be conducted to develop new methods for using 4,5-DBMCA in laboratory experiments.
合成法
4,5-DBMCA is synthesized through a two-step process. The first step involves the reaction of 2-bromomethylbenzoic acid with dibromoacetic acid in an aqueous solution to form 4,5-dibromo-2-(methylthiocarbonyl)benzoic acid. The second step involves the hydrolysis of the methylthiocarbonyl group to form 4,5-DBMCA. This two-step process can be conducted in a laboratory setting with the use of reagents such as sodium hydroxide and hydrochloric acid.
科学的研究の応用
4,5-DBMCA has a variety of applications in scientific research. It has been used as a reagent for the synthesis of heterocyclic compounds, such as pyridines and diazines. It has also been used to synthesize a variety of organic compounds, such as esters, amides, and anhydrides. Additionally, it has been used as a ligand in coordination chemistry and as a complexing agent in the separation of metals.
Safety and Hazards
特性
IUPAC Name |
4,5-dibromo-2-methoxycarbonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2O4/c1-15-9(14)5-3-7(11)6(10)2-4(5)8(12)13/h2-3H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFQAXRTTPARHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C(=O)O)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-Oxo-6-oxa-4-azaspiro[2.4]heptan-4-yl)acetic acid](/img/structure/B6314558.png)








![Ethyl 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate HCl](/img/structure/B6314614.png)

![Ethyl 8-(t-butoxycarbonylamino)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B6314630.png)

